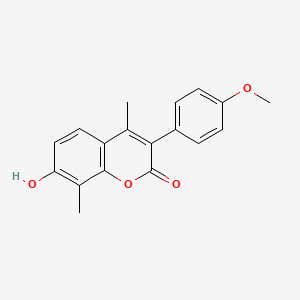
7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C16H12O5 . It is also known as 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one .
Synthesis Analysis
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one and similar compounds has been studied extensively. One common method is the Pechmann coumarin synthesis method, which involves the use of various Lewis acids . The optimal synthesis conditions for 7-hydroxy-4-substituted coumarins have been explored, providing a reference for future industrial production of coumarins .Molecular Structure Analysis
The molecular structure of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one can be represented by the InChI code: 1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one include its molecular weight of 284.26 and its InChI code . It is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one: exhibits antimicrobial effects against bacteria, fungi, and viruses. Investigations focus on its role in treating infections, particularly those resistant to conventional antibiotics. Its natural origin and low toxicity profile make it an attractive alternative.
Future Directions
The future directions for research on 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the biological activity of many coumarin derivatives, these compounds may have potential uses in medicine and other fields .
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-14-8-9-15(19)11(2)17(14)22-18(20)16(10)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEMKBLWLGIWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

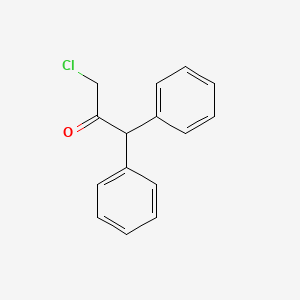
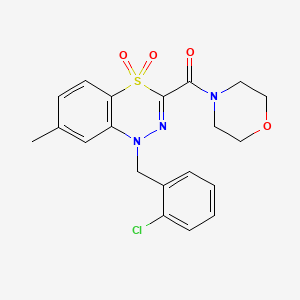
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)
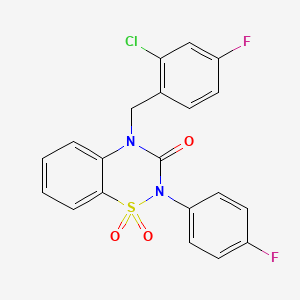

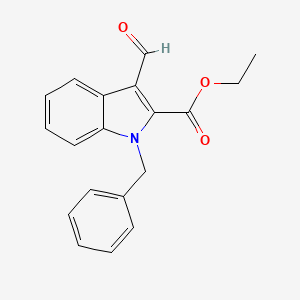
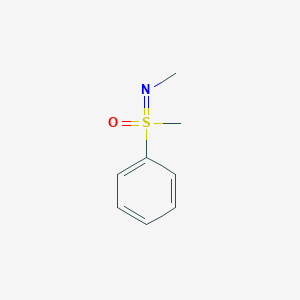

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)
![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)